3-(Trifluoromethoxy)propan-1-OL
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethoxy)propan-1-ol is C4H7F3O2 . It has a molecular weight of 144.09 . The InChI code for this compound is 1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 109.3±35.0 °C . The density is predicted to be 1.254±0.06 g/cm3 . The pKa is predicted to be 14.63±0.10 .Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
- Synthesis and Investigation in Phthalocyanine Compounds : 3-(Trifluoromethoxy)propan-1-OL was used in the synthesis of new compounds for peripherally tetra-substituted phthalocyanines. These were characterized and analyzed for electrochemical and spectroelectrochemical properties, revealing potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Catalysis and Reaction Mechanisms
- Catalytic Synthesis of Beta-Blockers : A study synthesized a series of beta-adrenergic blocking agents using 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating the significance of the 3-(aryloxy) moiety for affinity to beta-adrenoceptors (Rzeszotarski et al., 1979).
- Role in Biotransformation Studies : this compound was assessed for aerobic biotransformation, examining its potential as an environmentally benign substitute. Different results for mineralization were observed, indicating varied environmental impact (Frömel & Knepper, 2015).
Chemical Synthesis and Analysis
- Synthesis of Tertiary Amines : This compound was utilized in the synthesis of tertiary amines, which demonstrated significant inhibitive performance on carbon steel corrosion, highlighting its role in corrosion science (Gao et al., 2007).
- Triazole Derivatives Synthesis : The compound played a role in the synthesis of 1,2,3-triazole derivatives, which were evaluated for antifungal activity, suggesting potential in pharmaceutical applications (Lima-Neto et al., 2012).
properties
IUPAC Name |
3-(trifluoromethoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJIZESVWJPTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700659 | |
Record name | 3-(Trifluoromethoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
949009-61-4 | |
Record name | 3-(Trifluoromethoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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